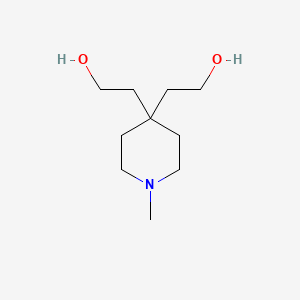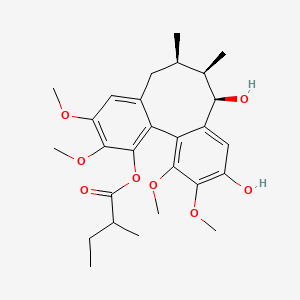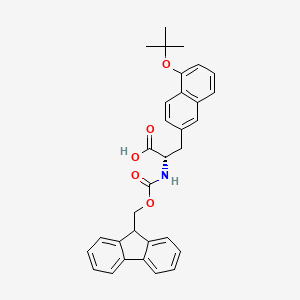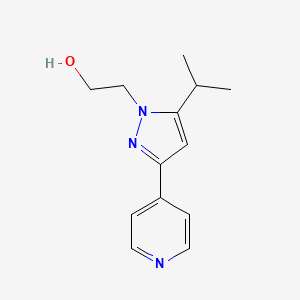
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and a piperazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine.
Substitution with Methylamino Group:
Formation of Piperazinone Ring: The piperazinone ring can be formed through cyclization reactions involving appropriate diamine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or piperazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound.
Applications De Recherche Scientifique
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mécanisme D'action
The mechanism of action of 4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib and dasatinib, used for its anticancer properties.
Uniqueness
4-(6-(Methylamino)pyrimidin-4-yl)piperazin-2-one is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds. Its combination of a pyrimidine ring with a piperazinone ring and a methylamino substituent may result in unique interactions with molecular targets, offering potential advantages in therapeutic applications.
Propriétés
Formule moléculaire |
C9H13N5O |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-[6-(methylamino)pyrimidin-4-yl]piperazin-2-one |
InChI |
InChI=1S/C9H13N5O/c1-10-7-4-8(13-6-12-7)14-3-2-11-9(15)5-14/h4,6H,2-3,5H2,1H3,(H,11,15)(H,10,12,13) |
Clé InChI |
IXCOHGQUWAWWLK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=NC=N1)N2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)

![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)

![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)


![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)


